Methyl 2-(1-benzothiophen-3-yl)acetate
Description
Methyl 2-(1-benzothiophen-3-yl)acetate is a sulfur-containing heterocyclic ester with the molecular formula C₁₁H₁₀O₂S and a molecular weight of 206.26 g/mol. The compound features a benzothiophene core substituted with an acetoxy methyl group at the 3-position. Benzothiophene derivatives are widely studied for their electronic and pharmacological properties due to the sulfur atom’s electron-rich nature, which enhances π-conjugation and reactivity in organic synthesis . This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Properties
CAS No. |
7597-67-3 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
methyl 2-(1-benzothiophen-3-yl)acetate |
InChI |
InChI=1S/C11H10O2S/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3 |
InChI Key |
ODKSYEYDLVKYNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 2-(1-benzothiophen-3-yl)acetate with analogous compounds, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Heterocycle Variations Benzothiophene vs. Benzene: this compound’s benzothiophene core introduces sulfur-mediated electronic effects (e.g., enhanced π-conjugation and stability) compared to phenyl analogs like Methyl 2-phenylacetoacetate. This difference influences reactivity in electrophilic substitution and cyclization reactions . Benzothiophene vs. Benzothiazole: The sulfonamide-substituted benzothiazole in Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate exhibits distinct hydrogen-bonding capabilities and crystallographic behavior, unlike the non-oxidized sulfur in benzothiophene derivatives .
Ester Group Impact
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., Ethyl 2-(1-benzothiophen-3-yl)acetate) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, affecting bioavailability and synthetic utility .
Functional Group Effects β-Keto Esters (Phenylacetoacetates): Methyl 2-phenylacetoacetate and its ethyl analog contain a β-keto group, enabling keto-enol tautomerism and participation in condensation reactions (e.g., Knorr pyrrole synthesis). These properties are absent in the non-keto benzothiophene acetate .
Applications
- Pharmaceutical Intermediates : Benzothiophene acetates are used in synthesizing serotonin receptor modulators and kinase inhibitors, leveraging sulfur’s electronic effects for target binding .
- Illicit Chemistry : Phenylacetoacetate esters (e.g., Methyl 2-phenylacetoacetate) are regulated due to their role in synthesizing amphetamines .
Research Findings and Data
Physicochemical Data
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